molecular formula C25H34N2O5S B2510958 5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide CAS No. 922022-71-7

5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2510958
CAS No.: 922022-71-7
M. Wt: 474.62
InChI Key: QWRYNEZDKMWGPU-UHFFFAOYSA-N
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Description

5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C25H34N2O5S and its molecular weight is 474.62. The purity is usually 95%.
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Biological Activity

5-Ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound consists of a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine structure. The presence of both the sulfonamide group and the oxazepine ring contributes to its diverse biological interactions. The molecular formula is C24H35N2O4SC_{24}H_{35}N_{2}O_{4}S with a molecular weight of approximately 445.6 g/mol.

Biological Activity Overview

Research indicates that compounds similar to 5-Ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) may exhibit various biological activities:

Activity Type Description
AnticancerExhibits significant activity against various cancer cell lines.
AntimicrobialDemonstrates effectiveness against a range of bacteria and fungi.
NeuroactivePotential applications in treating neurological disorders due to oxazepine core.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in disease pathways. Interaction studies have shown that it may inhibit certain kinases and other proteins critical for cell proliferation and survival.

Case Studies

  • Anticancer Activity : A study conducted on the compound's effect on breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The compound induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
  • Neuroactivity : Research exploring the neuroprotective effects indicated that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential for treating neurodegenerative diseases.

Synthesis Methods

The synthesis of 5-Ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) can be achieved through several methods:

  • Multi-step Synthesis : Involves the formation of the oxazepine core followed by sulfonamide coupling.
  • One-pot Reactions : Recent advancements have allowed for more efficient synthesis using one-pot procedures that minimize purification steps.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity Unique Aspects
5-Ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-benzoxazepin)Similar oxazepine coreAnticancerEnhanced solubility
2-Amino benzamide derivativesBasic amide structureAntibacterialModifications on the amide nitrogen
Benzothiazine derivativesFused bicyclic ringsNeuroactiveDifferent heterocyclic systems

Scientific Research Applications

Research indicates that this compound may exhibit several pharmacological effects:

  • Anti-inflammatory Properties : The sulfonamide group can inhibit inflammatory pathways by acting on specific enzymes involved in these processes.
  • Kinase Inhibition : The oxazepin moiety has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in inflammation and cell death pathways. This inhibition could lead to reduced necroptotic cell death in conditions such as ulcerative colitis and psoriasis.

Pharmacological Effects

The compound's pharmacological profile includes:

  • Solubility : It has a solubility of approximately 450 μM at pH 7.4, which is favorable for oral bioavailability.
  • Blood-Brain Barrier Penetration : Certain derivatives of this compound have demonstrated the ability to penetrate the blood-brain barrier effectively.

Clinical Trials

Several clinical trials are currently evaluating the efficacy of this compound and its derivatives:

  • Trial NCT02903966 : Focused on patients with active ulcerative colitis.
  • Trial NCT02776033 : Evaluating the effectiveness of the compound in treating psoriasis.

These trials are crucial for understanding the therapeutic potential and safety profile of the compound.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5S/c1-7-18-8-11-21(31-6)23(14-18)33(29,30)26-19-9-10-20-22(15-19)32-16-25(4,5)24(28)27(20)13-12-17(2)3/h8-11,14-15,17,26H,7,12-13,16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRYNEZDKMWGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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